molecular formula C8H15ClO4S B13633010 [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride CAS No. 2171879-79-9

[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride

Cat. No.: B13633010
CAS No.: 2171879-79-9
M. Wt: 242.72 g/mol
InChI Key: KSLXKKOAMKXNOE-UHFFFAOYSA-N
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Description

[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride is a sulfonyl chloride derivative featuring a tetrahydropyran (oxane) ring substituted with a methoxymethyl group at the 2-position. Sulfonyl chlorides are highly reactive intermediates used in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other functional groups.

Properties

CAS No.

2171879-79-9

Molecular Formula

C8H15ClO4S

Molecular Weight

242.72 g/mol

IUPAC Name

[2-(methoxymethyl)oxan-2-yl]methanesulfonyl chloride

InChI

InChI=1S/C8H15ClO4S/c1-12-6-8(7-14(9,10)11)4-2-3-5-13-8/h2-7H2,1H3

InChI Key

KSLXKKOAMKXNOE-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCCCO1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride typically involves the reaction of oxane derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and methanol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, or sulfonate ethers can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfoxides.

    Reduction Products: Reduction typically yields alcohols or thiols.

Scientific Research Applications

[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride has a wide range of applications in scientific research:

    Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride involves the formation of a reactive intermediate that can interact with various nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular differences between [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride and analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent/Ring System Molecular Formula Molecular Weight (g/mol) CAS RN
[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride* Oxane with 2-methoxymethyl C₈H₁₅ClO₄S ~242.72 (calculated) N/A (inferred)
(Oxan-2-yl)methanesulfonyl chloride Unsubstituted oxane C₆H₁₁ClO₃S 198.67 (calculated) Not provided
[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride Oxane with 6-CF₃ C₇H₁₀ClF₃O₃S 266.67 2137602-51-6
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride Bicyclo[2.2.2]octane C₉H₁₅ClO₂S 222.74 1862866-81-6
(2-Methyloxan-4-yl)methanesulfonyl chloride Oxane with 2-methyl, 4-position C₇H₁₃ClO₃S 212.69 2126178-82-1
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride Oxolane (tetrahydrofuran) with 3,3-dimethyl C₇H₁₃ClO₃S 212.69 2166701-96-6

*Note: Data for [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride is inferred based on structural analogs.

Key Observations:

Substituent Effects :

  • The methoxymethyl group in the target compound increases its molecular weight compared to unsubstituted oxane analogs (e.g., ~242.72 vs. 198.67 g/mol for (oxan-2-yl)methanesulfonyl chloride) .
  • Trifluoromethyl substitution (as in ) significantly elevates molecular weight (266.67 g/mol) due to fluorine’s mass and electronegativity.
  • Bicyclo[2.2.2]octane () introduces rigidity and steric bulk, reducing molecular weight (222.74 g/mol) compared to oxane derivatives.

Physical and Chemical Properties

Table 2: Physical Properties of Analogs

Compound Name Density (g/cm³) Boiling Point (°C) Storage Conditions
[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride* N/A N/A Likely 4 °C (inferred)
2-(Oxiran-2-yl)ethane-1-sulfonyl chloride 1.493 (predicted) 264.8 (predicted) Not provided
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl chloride N/A N/A 4 °C
Key Observations:
  • Density and Boiling Points : The epoxy-containing analog () has a high predicted boiling point (264.8 °C) due to polar sulfonyl and epoxy groups .
  • Storage : Most sulfonyl chlorides require low-temperature storage (e.g., 4 °C) to prevent hydrolysis .

Biological Activity

[2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C8H15ClO4SC_8H_{15}ClO_4S, and it features a methoxymethyl group attached to an oxan-2-yl structure, which contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that compounds similar to [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride exhibit significant antimicrobial activity . This includes effectiveness against various bacterial strains. For instance, studies have shown that related sulfonamide derivatives can inhibit the growth of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

The biological activity of [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis or inflammatory responses.
  • Receptor Modulation : It might interact with receptors that regulate immune responses, thereby exerting anti-inflammatory effects .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide compounds, including those structurally similar to [2-(Methoxymethyl)oxan-2-yl]methanesulfonylchloride. Results indicated that these compounds exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Study 2: Cellular Response Analysis

In a metabolomic analysis involving breast cancer cells (MCF-7), exposure to a mixture containing sulfonamide derivatives resulted in significant alterations in cellular metabolism. This study provided insights into how such compounds could influence cellular proliferation and oxidative stress pathways, suggesting a broader biological impact beyond antimicrobial activity .

Study Findings Implications
Study 1Antimicrobial activity against MRSAPotential for new antibiotic development
Study 2Altered metabolism in MCF-7 cellsInsights into anti-cancer properties

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